molecular formula C19H15ClN2O3 B2576334 N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1798030-65-5

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2576334
CAS No.: 1798030-65-5
M. Wt: 354.79
InChI Key: OQRRBFMQGWFBDB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic small molecule with the molecular formula C 19 H 15 ClN 2 O 3 and a molecular weight of 354.8 g/mol . Its structure features a benzamide core substituted with a 5-chloro-2-methoxyphenyl group and a 3-(pyridin-2-yloxy)phenyl moiety, which may contribute to potential biological activity and make it a compound of interest in medicinal chemistry and drug discovery research . This compound, provided with the CAS Registry Number 1798030-65-5, is available for research applications . As a screening compound, it can be utilized in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical assay development. Researchers can procure this chemical in various quantities to suit their experimental needs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-24-17-9-8-14(20)12-16(17)22-19(23)13-5-4-6-15(11-13)25-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRRBFMQGWFBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 5-chloro-2-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Coupling Reaction: The amine group is coupled with 3-(pyridin-2-yloxy)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar benzamide derivatives from the evidence, focusing on substituent effects, synthesis, and inferred properties.

Key Observations :

Substituent Diversity: The target compound’s 5-chloro-2-methoxyphenyl group contrasts with Compound 46’s oxadiazole-containing phenyl ring.

Synthetic Complexity :

  • The target compound’s synthesis is inferred to involve coupling of 3-(pyridin-2-yloxy)benzoic acid with 5-chloro-2-methoxyaniline, akin to methods in (e.g., DIPEA-mediated amidation). The absence of heterocycles like oxadiazoles (as in Compound 46) simplifies purification compared to analogs requiring column chromatography for heterocyclic byproducts .

Fluorinated Analogs :

  • Example 284 ’s trifluoropropyl group highlights the impact of fluorination on metabolic stability and lipophilicity. The target compound’s methoxy group, while less metabolically stable, may improve aqueous solubility .

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns, critical for crystal packing and biological activity, vary significantly among analogs:

  • The pyridin-2-yloxy group in the target compound can act as both hydrogen-bond acceptor (via pyridine N) and donor (via phenolic O, if deprotonated). This dual functionality contrasts with Compound 44’s non-polar phenylethynyl group, which relies on van der Waals interactions .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Nitration : The starting material, 5-chloro-2-methoxyaniline, undergoes nitration.
  • Reduction : The nitro group is reduced to an amine.
  • Coupling Reaction : The amine is coupled with 3-(pyridin-2-yloxy)benzoic acid using coupling reagents like EDCI in the presence of a base such as triethylamine.
  • Purification : The final product is purified through recrystallization or column chromatography .

This compound exhibits its biological effects through interaction with specific molecular targets, modulating enzyme or receptor activity. The exact pathways depend on the biological system and application being studied .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown that similar benzamide derivatives exhibit significant antibacterial and antifungal activities, suggesting potential applications in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural motifs have demonstrated inhibition of cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .

Case Studies

  • RET Kinase Inhibition : A study on related benzamide derivatives found that compounds with similar structures inhibited RET kinase activity, which is crucial for certain cancer therapies. These findings suggest that this compound could be further investigated for its efficacy as a RET inhibitor .
  • High-Throughput Screening : In a high-throughput screening setup, related compounds were shown to inhibit specific cancer-related proteins effectively, indicating the potential for this compound to exhibit similar activities .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)benzoic acidSimilar structure with carboxylic acidPotentially similar activities
N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)anilineSimilar structure with aniline groupVaries in activity

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties compared to other derivatives .

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